

Tributylphenoxytin CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tributylphenoxytin*

Cat. No.: *B15341946*

[Get Quote](#)

Tributylphenoxytin: A Technical Overview

CAS Number: 3587-18-6[1]

Molecular Formula: C₁₈H₃₂OSn[1]

This technical guide provides a comprehensive overview of **Tributylphenoxytin**, a member of the organotin family. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical identity, structural features, and potential applications based on the characteristics of related organotin compounds.

Molecular Structure and Properties

Tributylphenoxytin features a central tin atom covalently bonded to three butyl groups and a phenoxy group. The molecular structure can be represented by the canonical SMILES notation: CCCC--INVALID-LINK--(CCCC)OC1=CC=CC=C1.[1]

Property	Value	Reference
Molecular Weight	383.16 g/mol	[1]
Synonyms	Phenoxytributyltin, Tributyltin phenoxide	[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **tributylphenoxytin** was not found in the provided search results, a general method for the synthesis of similar tributyltin compounds involves the reaction of a tributyltin halide (e.g., tributyltin chloride) with the corresponding sodium salt of the desired ligand (in this case, sodium phenoxide). This type of nucleophilic substitution reaction is a common method for the formation of organotin esters and ethers.

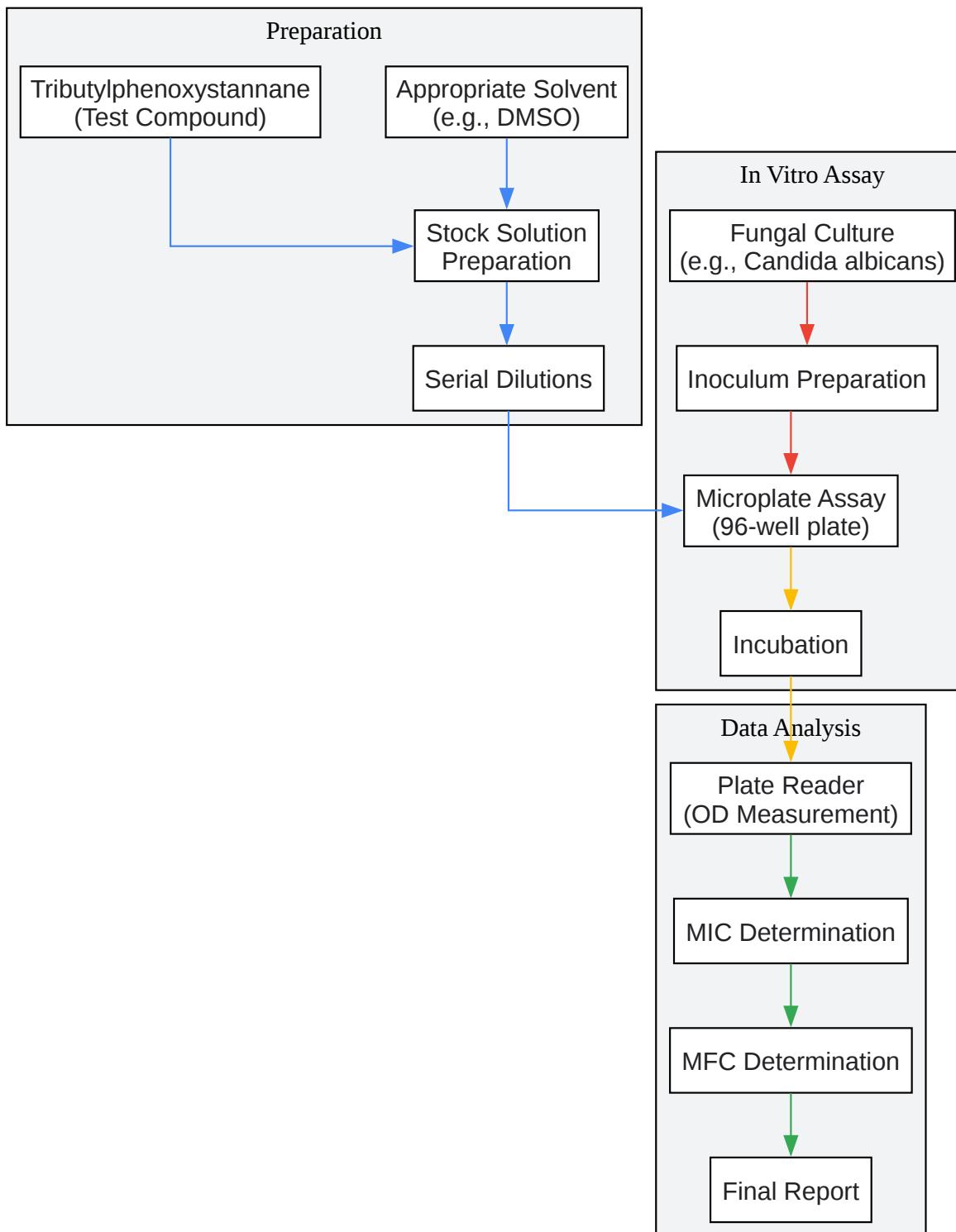
Spectral Analysis

Specific spectral data (NMR, IR, Mass Spectrometry) for **tributylphenoxytin** is not readily available in public databases. However, based on its molecular structure, the following spectral characteristics would be anticipated:

- **¹H NMR:** Resonances corresponding to the protons of the three butyl groups would be observed in the aliphatic region (typically 0.8-1.6 ppm). The protons of the phenyl group would appear in the aromatic region (around 6.8-7.3 ppm).
- **¹³C NMR:** Signals for the carbon atoms of the butyl chains would be present in the upfield region, while the aromatic carbons of the phenoxy group would be found further downfield. The carbon atom of the phenyl ring directly bonded to the oxygen would show a characteristic chemical shift.
- **IR Spectroscopy:** Characteristic absorption bands would include C-H stretching vibrations for the aliphatic butyl groups and the aromatic phenyl group, C=C stretching vibrations for the aromatic ring, and a Sn-O stretching vibration.
- **Mass Spectrometry:** The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of butyl groups and the phenoxy group.

Potential Biological Activity and Toxicological Profile

Antifungal and Biocidal Properties


Tributyltin compounds, as a class, are well-documented for their potent antifungal and biocidal properties. They have historically been used as wood preservatives and in antifouling paints for marine vessels. The biological activity of these compounds is attributed to the tributyltin moiety, which can disrupt mitochondrial oxidative phosphorylation and interact with various cellular proteins. While specific studies on the antifungal activity of **tributylphenoxytin** were not identified, it is plausible that it would exhibit similar properties to other tributyltin derivatives, such as tributyltin acetate, which has shown significant effects against various fungal isolates.

Toxicology

Organotin compounds, particularly tributyltins, are known for their toxicity to a wide range of organisms, including mammals. Acute toxicity studies on related compounds like tri-n-butyltin acetate in rats have shown significant central nervous system and respiratory depression. The histopathological findings in such studies included damage to the lungs, liver, kidneys, and brain. Due to these toxicological concerns, the use of tributyltin compounds has been heavily restricted in many applications. Any research or development involving **tributylphenoxytin** would require stringent safety protocols and a thorough toxicological evaluation.

Experimental Workflow for Antifungal Activity Screening

The following diagram illustrates a general experimental workflow for evaluating the antifungal activity of a compound like **tributylphenoxytin**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- To cite this document: BenchChem. [Tributylphenoxytannane CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15341946#tributylphenoxytannane-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com